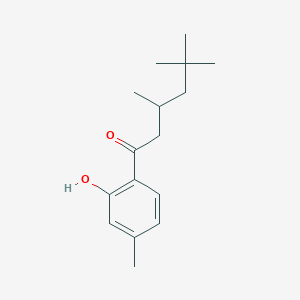
1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methyl group, and a trimethylhexanone moiety
Méthodes De Préparation
The synthesis of 1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-4-methylphenyl with 3,5,5-trimethylhexanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with enzymes or receptors. In medicine, it could be investigated for its therapeutic potential, such as anti-inflammatory or antimicrobial properties. In industry, it may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding or other interactions with biological molecules, while the trimethylhexanone moiety may influence the compound’s overall reactivity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one can be compared with similar compounds such as 1-(2-Hydroxy-4-methylphenyl)ethanone and 1-(2-Hydroxy-4-methoxyphenyl)ethanone These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and applications
Propriétés
Numéro CAS |
52122-73-3 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
1-(2-hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one |
InChI |
InChI=1S/C16H24O2/c1-11-6-7-13(14(17)8-11)15(18)9-12(2)10-16(3,4)5/h6-8,12,17H,9-10H2,1-5H3 |
Clé InChI |
NPQHNTRFYGQDOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CC(C)CC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


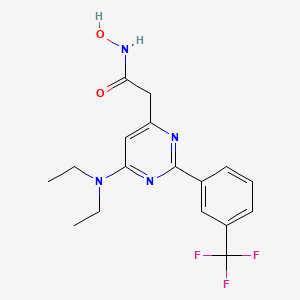

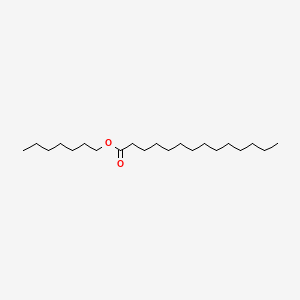
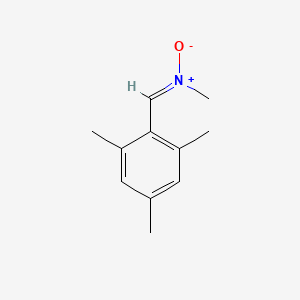
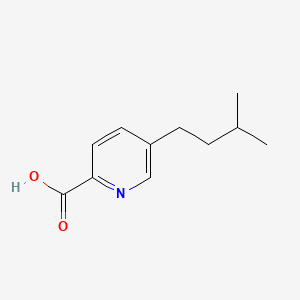
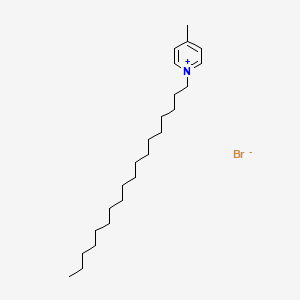
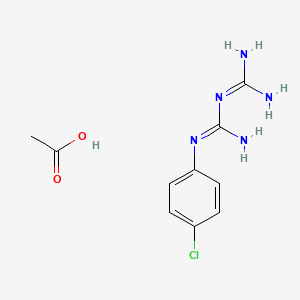

![2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide](/img/structure/B14658544.png)


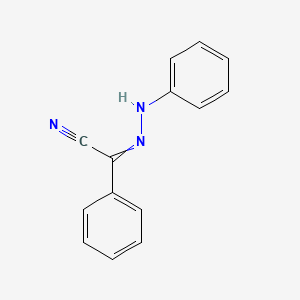
![8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14658562.png)

